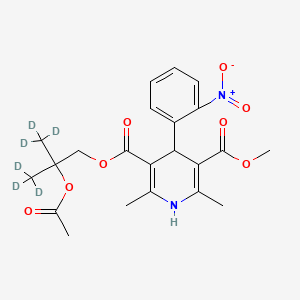

![molecular formula C8H8N2O2 B563410 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL CAS No. 936470-68-7](/img/structure/B563410.png)

7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

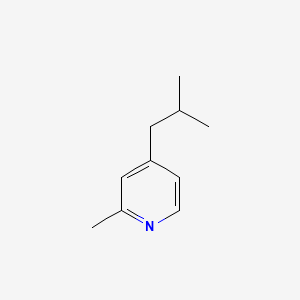

“7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL” is a chemical compound with the molecular formula C8H8N2O . It is a derivative of pyrrolopyridine, a heterocyclic compound that is used as a building block in pharmaceuticals .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including “7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL”, often involves a ring cleavage methodology reaction . This process allows for the introduction of various functional groups to the pyridine scaffold, making it a versatile compound in medicinal chemistry .Molecular Structure Analysis

The molecular structure of “7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL” consists of a six-membered pyridine ring fused with a five-membered pyrrole ring . The compound has a methoxy group (-OCH3) attached to the 7th position and a hydroxyl group (-OH) attached to the 4th position .Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL” include a molecular weight of 148.16 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . The compound has a topological polar surface area of 37.9 Ų and a complexity of 140 .Wissenschaftliche Forschungsanwendungen

Neurological Disorders

7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL shows promise in the treatment of neurological disorders due to its potential effects on the nervous system. Research indicates that compounds within this class can modulate neurotransmitter activity, which may be beneficial for conditions like Alzheimer’s disease, Parkinson’s disease, and epilepsy .

Immune System Modulation

This compound may also have applications in modulating the immune system. It could play a role in the development of new immunotherapies, potentially aiding in the treatment of autoimmune diseases and enhancing vaccine efficacy .

Antidiabetic Activity

Studies suggest that 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL could have antidiabetic properties. Its mechanism may involve the regulation of insulin release or the enhancement of cellular glucose uptake, offering a new avenue for diabetes treatment .

Antimycobacterial Properties

The compound has been found to possess antimycobacterial activities, which could make it a valuable asset in the fight against tuberculosis and other mycobacterial infections. Its efficacy against drug-resistant strains is of particular interest in ongoing research .

Antiviral Applications

There is evidence to suggest that 7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL has antiviral capabilities. It could contribute to the development of novel antiviral drugs, particularly for viruses that have developed resistance to current treatments .

Antitumor and Anticancer Potential

Research into the antitumor and anticancer potential of this compound is ongoing. It has shown activity against certain cancer cell lines, indicating its potential use in cancer therapy. Specific studies have highlighted its effectiveness against breast cancer and renal cancer sub-panel cell lines .

Zukünftige Richtungen

The future directions for “7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The development of a robust synthetic route enabling the incorporation of various functional groups on the pyridine scaffold is highly needed .

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against fgfr1, 2, and 3 . FGFRs (Fibroblast Growth Factor Receptors) play a crucial role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

Related compounds have been shown to inhibit fgfrs, which could lead to the inhibition of cell proliferation and induction of apoptosis .

Biochemical Pathways

Fgfr inhibitors generally affect the ras–mek–erk, plcg, and pi3k–akt signaling pathways . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Result of Action

Related compounds have been shown to inhibit breast cancer cell proliferation and induce apoptosis .

Eigenschaften

IUPAC Name |

7-methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-12-8-7-5(2-3-9-7)6(11)4-10-8/h2-4,9,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUWKIKHLJCCNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C2=C1NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652600 |

Source

|

| Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

936470-68-7 |

Source

|

| Record name | 7-Methoxy-1H-pyrrolo[2,3-c]pyridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

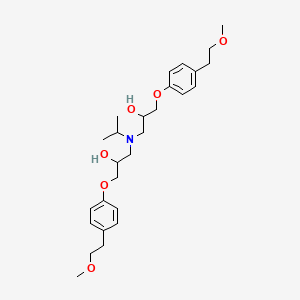

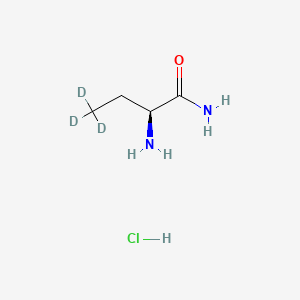

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)

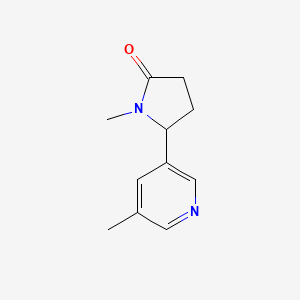

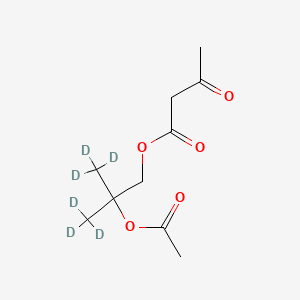

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-acetoxypropanol-d6](/img/structure/B563331.png)